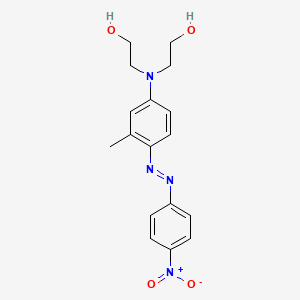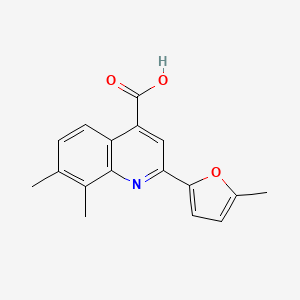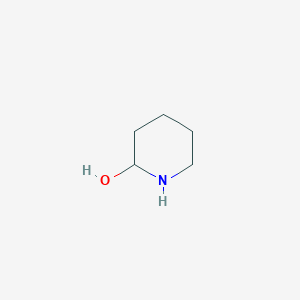
2-哌啶醇
描述
2-Piperidinol, also known as piperidin-2-ol, is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
2-Piperidinol has a molecular formula of C5H11NO and a molecular weight of 101.15 . It contains a total of 18 bonds, including 7 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .
Physical And Chemical Properties Analysis
2-Piperidinol is a compound used for R&D purposes . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid dust formation .
科学研究应用
药物建筑基块
Piperidine结构,包括2-哌啶醇衍生物,在药物研究中至关重要,因为它们存在于许多商业药物中。Lennox等人(2018年)开发了一种电化学方法,用于对二级哌啶进行氰化,这些哌啶是药物中的关键构建基块。该方法促进了合成非天然氨基酸,无需保护或替代N-H键,展示了一种新颖的多样化药物化合物的方法(Lennox等人,2018年)。
抗菌和抗真菌性能
Ibiş等人(2015年)探讨了用哌啶醇、哌啶和哌嗪取代的新萘醌化合物的合成和生物性能。这些化合物被评估其抗菌和抗真菌活性,表明哌啶醇衍生物在开发新的抗微生物药物中的潜力(Ibiş等人,2015年)。
抗癌潜力
对于抗癌应用而言,哌啶衍生物的探索一直是一个重要的研究领域。Harishkumar等人(2018年)合成了新颖的4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉衍生物,显示出对人类癌细胞系的显著生长抑制作用。这些发现强调了哌啶衍生物在癌症治疗中的治疗潜力(Harishkumar et al., 2018)。
抗微生物活性
Ovonramwen等人(2019年)合成并表征了一种带有哌啶基团的新型噻唑-2-亚胺盐酸盐衍生物。该化合物对包括大肠杆菌和金黄色葡萄球菌在内的各种病原体显示出中等抗微生物活性,突显了哌啶衍生物在应对微生物耐药性方面的潜力(Ovonramwen et al., 2019)。
合成方法学
在合成化学中,哌啶衍生物作为关键中间体。Perdicchia等人(2015年)提出了用于分离外消旋2-哌啶乙醇的合成和酶法方法,展示了其作为天然和合成化合物对映选择性合成的有价值起始物质的实用性(Perdicchia et al., 2015)。
杀虫性能
Christodoulopoulou等人(2005年)从海洋植物Otanthus maritimus中鉴定出具有杀虫活性的哌啶酰胺。这些发现为基于哌啶结构的天然杀虫剂的开发开辟了新途径(Christodoulopoulou et al., 2005)。
作用机制
Target of Action
2-Piperidinol, also known as piperidin-2-ol, has been found to interact with several targets. One of the primary targets of 2-Piperidinol is the Arylamine N-Acetyltransferase (NAT) . NAT is an essential enzyme for the survival of Mycobacterium tuberculosis inside macrophages . Another target is the mycolic acid transporter MmpL3 .
Mode of Action
2-Piperidinol interacts with its targets in a unique way. It has been shown to inhibit the NAT enzyme, resulting in a time-dependent irreversible inhibition of NAT activity . This inhibition is proposed to involve the formation of a reactive intermediate and selective cysteine residue modification . In the case of MmpL3, 2-Piperidinol targets it, affecting the transport of mycolic acid .
Biochemical Pathways
The action of 2-Piperidinol affects several biochemical pathways. It is involved in the cholesterol sterol-ring degradation pathway, which is essential for the intracellular survival of Mycobacterium tuberculosis . The ability of NAT to utilize propionyl-CoA links it to the cholesterol-catabolism pathway . By inhibiting NAT, 2-Piperidinol disrupts this pathway, preventing intracellular survival and resulting in the depletion of cell-wall lipids .
Pharmacokinetics
The pharmacokinetics of 2-Piperidinol involves its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for 2-Piperidinol are not readily available, one study showed that intraperitoneal administration of a piperidinol derivative resulted in promising serum concentration and an elimination half-life of 3.2 hours .
Result of Action
The action of 2-Piperidinol leads to significant molecular and cellular effects. Its inhibition of NAT prevents the intracellular survival of Mycobacterium tuberculosis and results in the depletion of cell-wall lipids . This suggests that 2-Piperidinol could have potential antimycobacterial activity.
Action Environment
The action of 2-Piperidinol can be influenced by environmental factors. For instance, the oxidative deamination of lysine residues by polyphenols, which generates 2-Piperidinol, was observed to be mediated by some polyphenols, especially o-diphenolic-type polyphenols, in the presence of copper ions . This suggests that the presence of certain environmental factors can influence the production and, potentially, the action of 2-Piperidinol.
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
生化分析
Biochemical Properties
2-Piperidinol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . The interaction between 2-Piperidinol and lysyl oxidase results in the formation of a unique six-membered ring derivative, which can further equilibrate with a ring-open product (aldehyde) . This interaction highlights the potential of 2-Piperidinol in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
2-Piperidinol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Piperidinol has been shown to inhibit the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to a disruption in cell wall synthesis and bacterial growth . This indicates that 2-Piperidinol can have significant effects on cellular processes and pathogen viability.
Molecular Mechanism
The molecular mechanism of 2-Piperidinol involves its binding interactions with biomolecules and enzyme inhibition. 2-Piperidinol binds to the active site of lysyl oxidase, inhibiting its activity and preventing the cross-linking of collagen and elastin . Additionally, 2-Piperidinol targets the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to the inhibition of mycolic acid transport and subsequent bacterial cell wall disruption . These interactions at the molecular level elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Piperidinol remains stable under various conditions and maintains its inhibitory effects on lysyl oxidase and MmpL3 over extended periods . Long-term exposure to 2-Piperidinol has been associated with sustained inhibition of enzyme activity and disruption of cellular processes.
Dosage Effects in Animal Models
The effects of 2-Piperidinol vary with different dosages in animal models. At lower doses, 2-Piperidinol has been shown to effectively inhibit lysyl oxidase and MmpL3 without causing significant toxicity . At higher doses, 2-Piperidinol may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of dosage optimization in therapeutic applications of 2-Piperidinol.
Metabolic Pathways
2-Piperidinol is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to affect the metabolic flux of lysyl oxidase and mycolic acid transporter MmpL3, leading to changes in metabolite levels and enzyme activity . These interactions underscore the compound’s role in modulating metabolic pathways and influencing biochemical reactions.
Transport and Distribution
Within cells and tissues, 2-Piperidinol is transported and distributed through interactions with transporters and binding proteins. It has been observed to localize in specific cellular compartments, where it exerts its inhibitory effects on lysyl oxidase and MmpL3 . The transport and distribution of 2-Piperidinol are crucial for its activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Piperidinol is influenced by targeting signals and post-translational modifications. It has been shown to localize in the extracellular matrix, where it interacts with lysyl oxidase, and in the bacterial cell wall, where it targets MmpL3 . These localization patterns are essential for the compound’s activity and function in modulating enzyme activity and cellular processes.
属性
IUPAC Name |
piperidin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMHPGYPXPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423183 | |
| Record name | 2-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45506-41-0 | |
| Record name | 2-Piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of Carpipramine, a drug containing a 2-piperidinol moiety, in various species?
A1: Carpipramine, after oral administration, undergoes extensive metabolism, primarily through three pathways:
- Hydroxylation: The iminodibenzyl ring undergoes hydroxylation, forming phenol or alcohol derivatives without affecting the side chain. []
- Side-chain Hydroxylation: The terminal piperidine ring of the 2-piperidinol side chain undergoes hydroxylation. []
- Cyclization and Dehydrogenation: The 2-piperidinol group undergoes cyclization and dehydrogenation reactions. []
Q2: How does the structure of 2-piperidinol derivatives influence their antimicrobial activity?
A2: Research indicates that the presence of specific aromatic substituents at the 1-position of the 2-piperidinol ring significantly impacts antibacterial activity. For instance, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) exhibits potent antibacterial effects against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. [] This suggests that the quinoline moiety plays a crucial role in enhancing antimicrobial potency.
Q3: Can 2-piperidinol derivatives be used in asymmetric synthesis?
A3: Yes, 2-piperidinol derivatives can serve as valuable building blocks in asymmetric synthesis. For example, silyl enol ethers have been successfully employed as nucleophiles in enantioselective inverse-electron-demand aza-Diels-Alder reactions with aza-sulfonyl-1-aza-1,3-butadienes. [] This reaction allows for the stereoselective synthesis of benzofuran-fused 2-piperidinol derivatives with three contiguous stereocenters, highlighting the potential of these compounds in constructing complex chiral molecules. []
Q4: How do polyphenols interact with lysine residues, and what is the role of 2-piperidinol in this process?
A4: Polyphenols can oxidatively deaminate lysine residues in proteins. This reaction generates a mixture of products in equilibrium, including aldehydes and 2-piperidinol derivatives. [] This finding suggests a potential role of 2-piperidinol in understanding the complex interactions between polyphenols and proteins.
Q5: How has the aza-Ferrier reaction been employed in the synthesis of streptazolin, a natural product containing a 2-piperidinol moiety?
A5: The total synthesis of streptazolin, a unique alkaloid natural product containing a 2-piperidinol unit, was achieved through a strategic route involving the aza-Ferrier reaction. [] This reaction, involving a Δ2-piperidinol and alkyltrimethylsilane, played a key role in constructing the core ring structure of streptazolin. []
Q6: What computational chemistry methods have been applied to study 2-piperidinol derivatives?
A6: Density functional theory (DFT) calculations have been extensively used to investigate the structural and electronic properties of various 2-piperidinol derivatives. For example, DFT studies have been conducted on 1-(pyrazin-2-yl)piperidin-2-ol [] and 1-(quinolin-3-yl)piperidin-2-ol [] to gain insights into their molecular geometries, vibrational frequencies, and electronic properties. These computational approaches provide valuable information for understanding the behavior and reactivity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
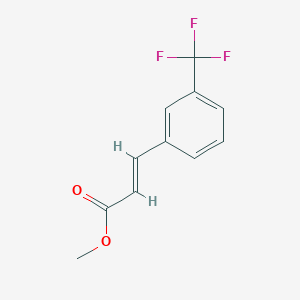

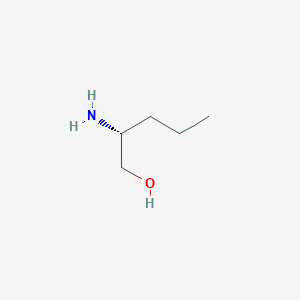
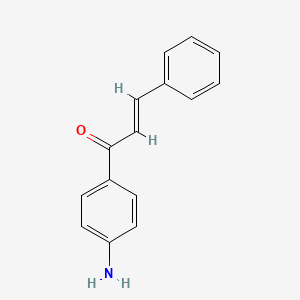
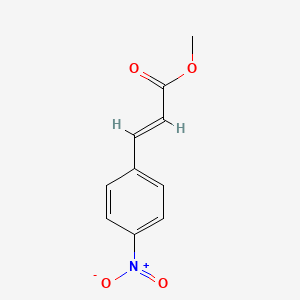
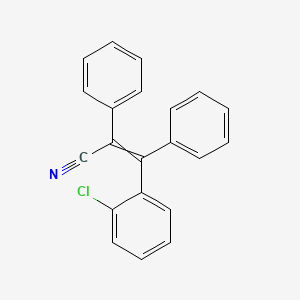
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

